(2,6-Dimethylquinolin-4-yl)methanol
Description
(2,6-Dimethylquinolin-4-yl)methanol is a quinoline derivative featuring a methanol group (-CH₂OH) at the 4-position of the quinoline ring, with methyl substituents at the 2- and 6-positions. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework and tunable reactivity .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2,6-dimethylquinolin-4-yl)methanol |
InChI |
InChI=1S/C12H13NO/c1-8-3-4-12-11(5-8)10(7-14)6-9(2)13-12/h3-6,14H,7H2,1-2H3 |
InChI Key |
CHFBOGGUUACWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents:
Key Observations :
- Polarity: The methanol group in the target compound increases polarity compared to non-hydroxylated analogs, enhancing solubility in polar solvents like methanol or aqueous mixtures .
- Reactivity: The hydroxyl group in 1-hydroxy-2,6-dimethylquinolin-4-one () enables keto-enol tautomerism, whereas the acetic acid group in ’s compound introduces acidity (pKa ~2–3), making it more water-soluble.
- Functionalization Potential: The methanol group in this compound can undergo oxidation to form a carbonyl group or serve as a leaving group in nucleophilic substitutions, similar to reactions in (CDI-mediated imidazole coupling) .
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